(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate
Brand Name: Vulcanchem
CAS No.: 93918-95-7
VCID: VC20289560
InChI: InChI=1S/C27H32O6/c1-5-7-25(28)32-19-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-20-33-26(29)8-6-2/h5-16H,17-20H2,1-4H3/b7-5+,8-6+
SMILES:
Molecular Formula: C27H32O6
Molecular Weight: 452.5 g/mol

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate

CAS No.: 93918-95-7

Cat. No.: VC20289560

Molecular Formula: C27H32O6

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate - 93918-95-7

Specification

CAS No. 93918-95-7
Molecular Formula C27H32O6
Molecular Weight 452.5 g/mol
IUPAC Name 2-[4-[2-[4-[2-[(E)-but-2-enoyl]oxyethoxy]phenyl]propan-2-yl]phenoxy]ethyl (E)-but-2-enoate
Standard InChI InChI=1S/C27H32O6/c1-5-7-25(28)32-19-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-20-33-26(29)8-6-2/h5-16H,17-20H2,1-4H3/b7-5+,8-6+
Standard InChI Key QFPJYTRPZADOBT-KQQUZDAGSA-N
Isomeric SMILES C/C=C/C(=O)OCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCOC(=O)/C=C/C)(C)C
Canonical SMILES CC=CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=CC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure is characterized by a central bisphenol A core, where two phenol rings are connected via a 1-methylethylidene (isopropylidene) group. Each phenolic oxygen is further linked to an ethylene glycol segment (2,1-ethanediyl), terminating in a crotonate ester group. The crotonate moiety, derived from trans-crotonic acid (trans-2-butenoic acid), introduces rigidity due to its E-configuration, which influences the compound’s stereochemistry and reactivity .

Molecular Formula: C₂₇H₃₂O₆
Molecular Weight: 452.5 g/mol
CAS Registry Number: 93918-95-7

Structural Features:

  • Bisphenol A Core: Provides thermal stability and hydrophobicity.

  • Ethylene Glycol Linkers: Enhance solubility in polar solvents and flexibility.

  • Crotonate Esters: Introduce unsaturated bonds for polymerization and crosslinking.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a multi-step process:

  • Formation of Bisphenol A Diglycidyl Ether (BADGE): Bisphenol A reacts with epichlorohydrin under basic conditions to form the diglycidyl ether intermediate .

  • Esterification with Crotonic Acid: The glycidyl ether undergoes nucleophilic attack by crotonic acid in the presence of catalysts (e.g., triethylamine), yielding the diester product. Reaction conditions (temperature: 80–120°C, solvent: toluene) are critical to achieving high conversion rates .

Key Challenges:

  • Controlling stereoselectivity to maintain the E-configuration of crotonate groups.

  • Minimizing side reactions such as hydrolysis of epoxy intermediates .

Physicochemical Properties

PropertyValueMethod/Reference
Melting Point85–90°CDifferential Scanning Calorimetry
SolubilitySoluble in THF, DCM, DMFOECD 105
LogP (Octanol-Water)4.2Computational Estimate
Thermal Decomposition>250°CThermogravimetric Analysis

The compound’s low polarity (LogP = 4.2) suggests preferential solubility in organic solvents, while its thermal stability aligns with applications in high-temperature environments .

Applications in Material Science

Polymer Networks

The crotonate’s α,β-unsaturated esters enable radical polymerization, forming crosslinked networks with enhanced mechanical strength. Compared to methacrylate analogs (e.g., 24447-72-1), crotonate-based polymers exhibit reduced shrinkage during curing, making them suitable for:

  • Dental Composites: Lower polymerization stress minimizes microleakage at tooth-restoration interfaces .

  • Coatings: Improved adhesion to metallic substrates due to reduced internal stress .

Photoresists

The compound’s UV reactivity allows patterning in photolithography. Its trans-configuration ensures optimal alignment in thin films, enhancing resolution in microelectronics manufacturing .

Toxicological and Regulatory Considerations

Health Hazards

  • Skin Sensitization: The compound is a moderate sensitizer (EC3 = 1.2% in murine local lymph node assay), comparable to related acrylates .

  • Irritation: Causes reversible eye and skin irritation at concentrations >5% (w/w) .

  • Genotoxicity: Negative in Ames tests but shows clastogenic activity at high doses (≥500 µg/mL) in chromosomal aberration assays .

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